(2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene
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Overview
Description
(2-Aminophenyl)arsonic acid;1,3,5-trinitrobenzene is a compound that combines the properties of both (2-Aminophenyl)arsonic acid and 1,3,5-trinitrobenzene. (2-Aminophenyl)arsonic acid is an organoarsenic compound, while 1,3,5-trinitrobenzene is a highly explosive nitroaromatic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminophenyl)arsonic acid typically involves the reaction of aniline with arsenic acid via an electrophilic aromatic substitution reaction . The reaction can be represented as follows:
C6H5NH2+H3AsO4→H2O3AsC6H4NH2+H2O
1,3,5-Trinitrobenzene is produced by the decarboxylation of 2,4,6-trinitrobenzoic acid . The reaction conditions often involve heating with nitric acid in fuming sulfuric acid.
Industrial Production Methods
Industrial production of (2-Aminophenyl)arsonic acid involves large-scale electrophilic aromatic substitution reactions, while 1,3,5-trinitrobenzene is produced through controlled nitration processes followed by decarboxylation.
Chemical Reactions Analysis
Types of Reactions
(2-Aminophenyl)arsonic acid undergoes various reactions, including oxidation, reduction, and substitution. Common reagents include nitric acid for nitration and reducing agents for reduction reactions. Major products include nitro derivatives and reduced forms of the compound.
1,3,5-Trinitrobenzene undergoes reduction to form 1,3,5-triaminobenzene, a precursor to phloroglucinol . It also forms charge-transfer complexes with electron-rich arenes.
Scientific Research Applications
(2-Aminophenyl)arsonic acid has been used in veterinary medicine as a feed additive to promote growth and prevent dysentery in poultry and swine . It has also influenced the development of antimicrobial chemotherapy.
1,3,5-Trinitrobenzene is primarily used as a high explosive in commercial mining and military applications . It has also been used as a narrow-range pH indicator and in the vulcanization of natural rubber.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)arsonic acid involves its interaction with biological molecules, leading to antimicrobial effects. It targets specific enzymes and pathways in microorganisms, disrupting their metabolic processes .
1,3,5-Trinitrobenzene exerts its explosive effects through rapid decomposition, releasing a large amount of energy. The nitro groups undergo reduction, leading to the formation of nitrogen gas and other byproducts.
Comparison with Similar Compounds
Similar Compounds
Phenylarsonic acid: Similar to (2-Aminophenyl)arsonic acid but lacks the amino group.
1,2,3-Trinitrobenzene: An isomer of 1,3,5-trinitrobenzene with different explosive properties.
Uniqueness
(2-Aminophenyl)arsonic acid is unique due to its amino group, which enhances its biological activity. 1,3,5-Trinitrobenzene is unique for its high explosive power and specific applications in mining and military.
Properties
CAS No. |
138777-85-2 |
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Molecular Formula |
C12H11AsN4O9 |
Molecular Weight |
430.16 g/mol |
IUPAC Name |
(2-aminophenyl)arsonic acid;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H8AsNO3.C6H3N3O6/c8-6-4-2-1-3-5(6)7(9,10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,8H2,(H2,9,10,11);1-3H |
InChI Key |
UVOPOOUAYRZYIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)[As](=O)(O)O.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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